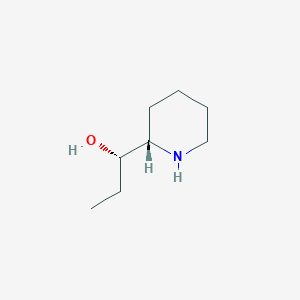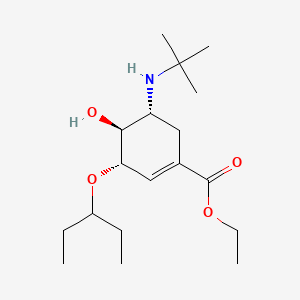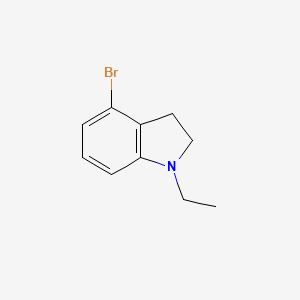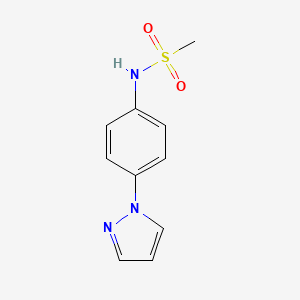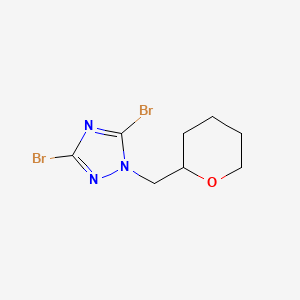
3,5-Dibromo-1-((tetrahydro-2h-pyran-2-yl)methyl)-1h-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-1-((tetrahydro-2h-pyran-2-yl)methyl)-1h-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms at the 3 and 5 positions, and a tetrahydro-2H-pyran-2-ylmethyl group attached to the nitrogen atom at the 1 position of the triazole ring.
準備方法
The synthesis of 3,5-Dibromo-1-((tetrahydro-2h-pyran-2-yl)methyl)-1h-1,2,4-triazole typically involves the bromination of a suitable triazole precursor. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods often optimize reaction conditions to improve yield and purity while minimizing waste and energy consumption.
化学反応の分析
3,5-Dibromo-1-((tetrahydro-2h-pyran-2-yl)methyl)-1h-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of debrominated or partially reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminotriazoles, while oxidation reactions can produce triazole oxides.
科学的研究の応用
3,5-Dibromo-1-((tetrahydro-2h-pyran-2-yl)methyl)-1h-1,2,4-triazole has various applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3,5-Dibromo-1-((tetrahydro-2h-pyran-2-yl)methyl)-1h-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the triazole ring play crucial roles in its reactivity and binding affinity to target molecules. The compound can inhibit the activity of enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes.
類似化合物との比較
Similar compounds to 3,5-Dibromo-1-((tetrahydro-2h-pyran-2-yl)methyl)-1h-1,2,4-triazole include other brominated triazoles and triazole derivatives with different substituents. Some examples are:
3,5-Dibromo-1H-1,2,4-triazole: Lacks the tetrahydro-2H-pyran-2-ylmethyl group, making it less complex.
1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole: Does not have bromine atoms, resulting in different reactivity and properties.
3,5-Dichloro-1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-1,2,4-triazole: Chlorine atoms replace bromine atoms, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of bromine atoms and the tetrahydro-2H-pyran-2-ylmethyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H11Br2N3O |
|---|---|
分子量 |
325.00 g/mol |
IUPAC名 |
3,5-dibromo-1-(oxan-2-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C8H11Br2N3O/c9-7-11-8(10)13(12-7)5-6-3-1-2-4-14-6/h6H,1-5H2 |
InChIキー |
OCOQMSVDNADSOZ-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)CN2C(=NC(=N2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


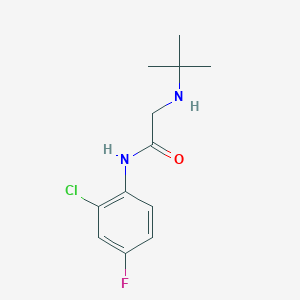
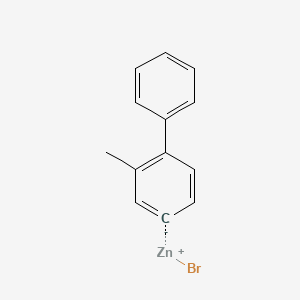
![n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B14900308.png)
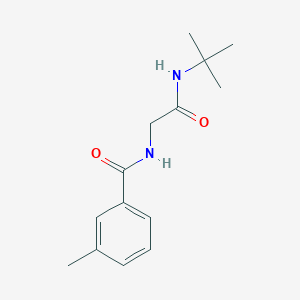
![2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethanone](/img/structure/B14900322.png)
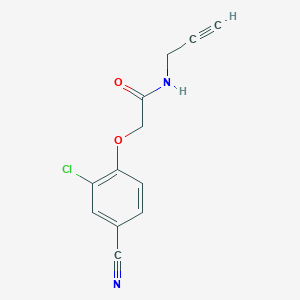
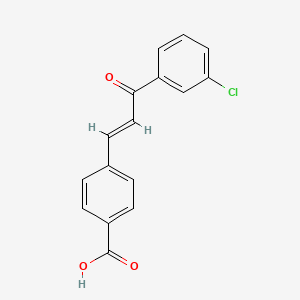
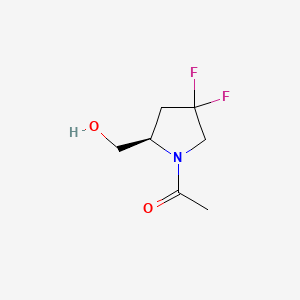
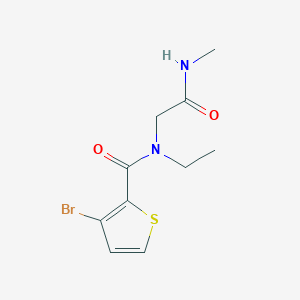
![3-(2-Aminoethyl)-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B14900347.png)
